molecular formula C6H10N4O2S B1443486 2-amino-N,N-dimethylpyrimidine-5-sulfonamide CAS No. 89599-20-2

2-amino-N,N-dimethylpyrimidine-5-sulfonamide

Cat. No. B1443486
CAS RN: 89599-20-2
M. Wt: 202.24 g/mol
InChI Key: ILNCCTXTXCJUFQ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a chemical compound with the formula C6H10N4O2S and a molecular weight of 202.23 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is characterized by a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide include a molecular weight of 202.23 . Further details about its physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides have been foundational in developing various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These compounds have shown significant antitumor activity, highlighting their importance in cancer research and therapy development. The structural motif of sulfonamides, particularly their ability to act as selective antiglaucoma drugs or antitumor agents, underscores their versatility and ongoing relevance in drug discovery (Carta, Scozzafava, & Supuran, 2012).

Advances in Antibacterial and Antitumor Agents

Sulfonamide derivatives have evolved from classical antibacterial agents to compounds exhibiting broad bioactive spectrums, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. This evolution indicates a large development value and active research interest, suggesting that these compounds could lead to new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Environmental Impact and Analysis

Sulfonamides have also been a focus in environmental science, particularly regarding their presence in the environment due to agricultural use and their potential to promote antibiotic resistance. Studies have addressed the challenges of detecting sulfonamides in various matrices, emphasizing the need for effective analytical methods to monitor and understand their environmental impact. This includes advanced electrochemical determination methods for sulfonamides, highlighting the intersection between environmental science and analytical chemistry in addressing pharmaceutical pollutants (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides in Photodynamic Therapy

Furthermore, sulfonamides play a role in enhancing the efficacy of photodynamic therapy (PDT) by improving the uptake of photosensitizing agents. This application is critical in dermatology, where PDT serves as a treatment for various skin conditions, including cancers. The ability to optimize intralesional content of photosensitizing agents through sulfonamide adjuncts can significantly improve clinical outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

properties

IUPAC Name

2-amino-N,N-dimethylpyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCCTXTXCJUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-dimethylpyrimidine-5-sulfonamide

CAS RN

89599-20-2
Record name 2-amino-N,N-dimethylpyrimidine-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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